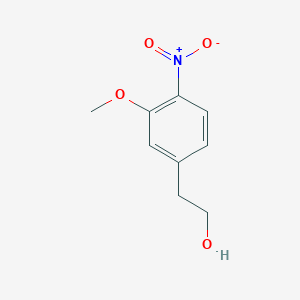

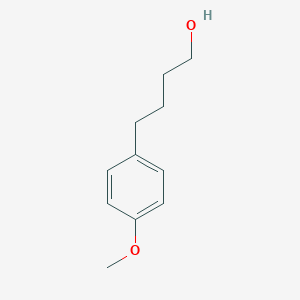

2-(3-甲氧基-4-硝基苯基)乙醇

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(3-Methoxy-4-nitrophenyl)ethanol”, there are general methods for synthesizing similar compounds. For instance, Yamamoto et al. reported the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide through the demethylation of the corresponding methoxy derivatives by utilizing BBr 3 as a dealkylating agent .科学研究应用

蛋白质交联中的光反应试剂

已确定2-(3-甲氧基-4-硝基苯基)乙醇衍生物等4-硝基苯基醚是高产率的光反应试剂,在蛋白质交联和亲和标记中非常有用。这些化合物在黑暗中不活化,但在紫外照射下与胺定量反应,使它们在生物研究中具有重要价值。一个涉及人类胎儿血红蛋白的应用展示了这些试剂在创建具有改变功能性质的交联蛋白中的实用性 (Jelenc, Cantor, & Simon, 1978)。

硝基芳烃的催化还原

钌催化已被用于还原各种硝基芳烃,包括4-甲氧基-3-硝基苯基衍生物,生成氨基芳烃。这个过程突显了化合物如2-(3-甲氧基-4-硝基苯基)乙醇转化为更活性氨基化合物的过程,这些化合物随后可以在进一步的化学合成中使用 (Watanabe et al., 1984)。

环氢氧胺酸的合成

2-(3-甲氧基-4-硝基苯基)乙醇衍生物已参与环氢氧胺酸和内酰胺的合成。这个过程在形成Gramineae中发现的天然环氢氧胺酸中具有重要意义,展示了该化合物在合成生物相关分子中的作用 (Hartenstein & Sicker, 1993)。

与胺的反应

该化合物及其衍生物已被研究其与胺的反应。这些研究有助于理解涉及硝基苯基醚的反应的动力学和机制,这对设计更高效的合成过程非常重要 (Harisha et al., 2016)。

有机合成中的对映选择性催化剂

2-(3-甲氧基-4-硝基苯基)乙醇衍生物已被用于开发对映选择性催化剂。这些催化剂在产生化合物的特定对映体方面至关重要,特别是在制药行业中,药物的生物活性可能取决于其对映体 (Constable et al., 2009)。

未来方向

While specific future directions for “2-(3-Methoxy-4-nitrophenyl)ethanol” are not available, research into similar compounds is ongoing. For instance, m-Aryloxy phenols, which this compound is a part of, are being explored for their potential biological activities, including anti-tumor and anti-inflammatory effects .

属性

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFZFLNOEQDXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587855 | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-4-nitrophenyl)ethanol | |

CAS RN |

168766-15-2 | |

| Record name | 2-(3-Methoxy-4-nitrophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

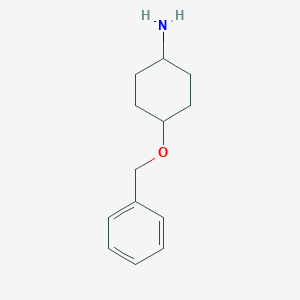

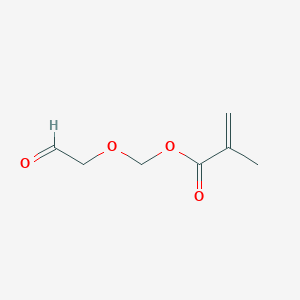

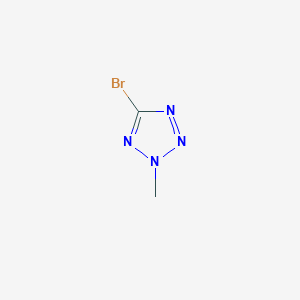

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)